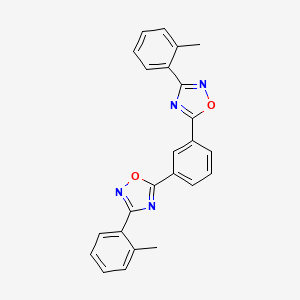
1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene, also known as BTOB, is a fluorescent organic compound that has been extensively studied in the field of materials science and chemistry. BTOB has been found to possess unique optical properties that make it useful in various scientific applications.
Applications De Recherche Scientifique
1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene has been extensively studied in the field of materials science due to its unique optical properties. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. This compound has also been used as a sensor for the detection of nitroaromatic compounds, which are commonly found in explosives. In addition, this compound has been used as a fluorescent material for the fabrication of OLEDs (Organic Light Emitting Diodes).
Mécanisme D'action
The mechanism of action of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene is not well understood. However, it is believed that this compound interacts with the target molecule through π-π interactions, hydrogen bonding, and electrostatic interactions. This interaction results in a change in the optical properties of this compound, which can be detected using spectroscopic techniques.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, it has been reported that this compound is non-toxic and does not exhibit any cytotoxicity towards mammalian cells. This suggests that this compound may be a safe material for use in biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene is its high fluorescence quantum yield, which makes it a highly sensitive fluorescent probe. This compound is also easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which limits its use in biological applications.
Orientations Futures
There are several future directions for the study of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene. One potential area of research is the development of this compound-based fluorescent probes for the detection of other analytes such as amino acids, peptides, and proteins. Another area of research is the modification of this compound to improve its solubility in aqueous solutions, which would expand its use in biological applications. Additionally, the use of this compound in the fabrication of OLEDs could be further explored to improve the efficiency and stability of these devices.
Conclusion
In conclusion, this compound is a fluorescent organic compound that has unique optical properties and has been extensively studied in the field of materials science and chemistry. This compound has been used as a fluorescent probe for the detection of metal ions, nitroaromatic compounds, and as a fluorescent material for the fabrication of OLEDs. Although there is limited research on the biochemical and physiological effects of this compound, it is non-toxic and does not exhibit any cytotoxicity towards mammalian cells. This compound has several advantages such as its high fluorescence quantum yield and ease of synthesis, but its poor solubility in aqueous solutions limits its use in biological applications. There are several future directions for the study of this compound, including the development of this compound-based fluorescent probes and the modification of this compound to improve its solubility in aqueous solutions.
Méthodes De Synthèse
1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene can be synthesized by a simple one-pot reaction using commercially available starting materials. The synthesis involves the condensation of 2,5-bis(bromomethyl)toluene with 3-(2-aminophenyl)-1,2,4-oxadiazole in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Suzuki coupling reaction with 4-bromo-1,3-phenylenediboronic acid in the presence of a palladium catalyst to yield this compound.
Propriétés
IUPAC Name |
3-(2-methylphenyl)-5-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2/c1-15-8-3-5-12-19(15)21-25-23(29-27-21)17-10-7-11-18(14-17)24-26-22(28-30-24)20-13-6-4-9-16(20)2/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAOCZOXQBLOKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)C4=NC(=NO4)C5=CC=CC=C5C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



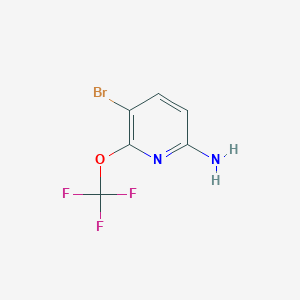
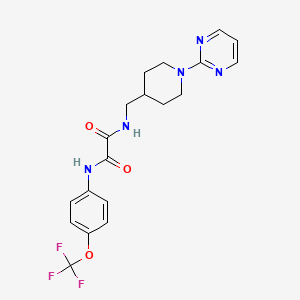
![2,5-dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2356437.png)
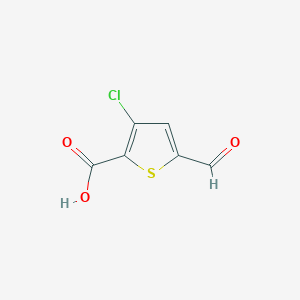
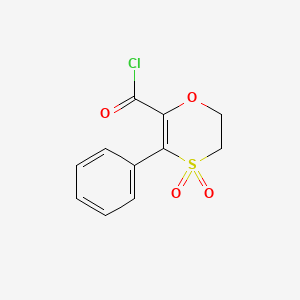
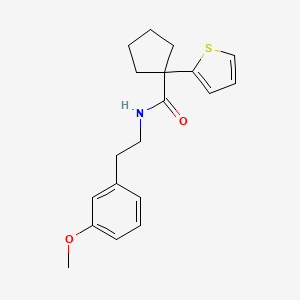
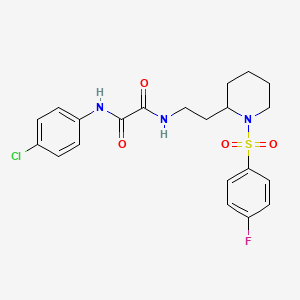

![6-acetyl-2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2356450.png)
![[(2R,3S)-2-(1H-Pyrazol-4-yl)oxan-3-yl]methanamine;dihydrochloride](/img/structure/B2356451.png)
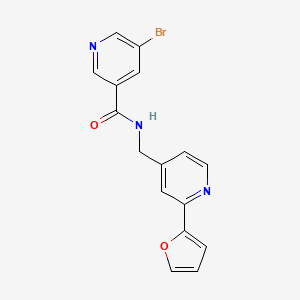
![6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid](/img/structure/B2356453.png)